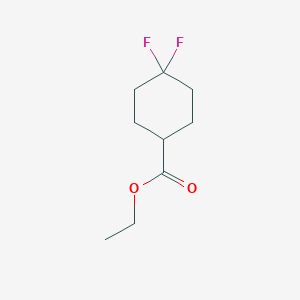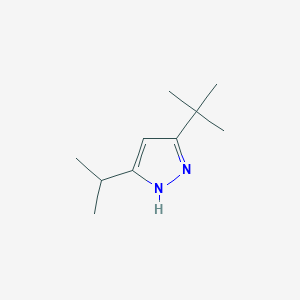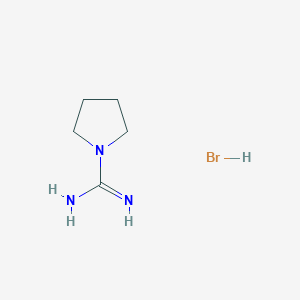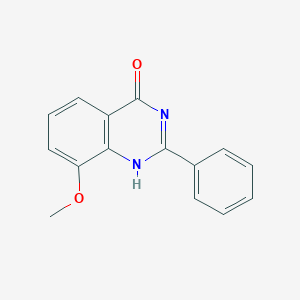
8-Methoxy-2-phenyl-quinazolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-2-phenyl-quinazolin-4-ol is a chemical compound that belongs to the quinazoline family. It is also known as 8-MPQ and is used in various scientific research applications. This compound has a unique structure, which makes it an interesting molecule for research purposes.
Mécanisme D'action
The mechanism of action of 8-Methoxy-2-phenyl-quinazolin-4-ol is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and oxidative stress. It has been shown to inhibit the activity of certain protein kinases, such as AKT and ERK, which are involved in cancer cell survival and proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation. Additionally, it has been shown to scavenge free radicals and protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
8-Methoxy-2-phenyl-quinazolin-4-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative damage. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the expression of certain genes involved in cancer growth and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-Methoxy-2-phenyl-quinazolin-4-ol in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell types, making it a promising candidate for further research. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which could have potential therapeutic applications. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, which could limit its use in certain applications.
Orientations Futures
There are several future directions for research on 8-Methoxy-2-phenyl-quinazolin-4-ol. One direction is to further investigate its potential as an anti-cancer agent. More studies are needed to determine its efficacy in vivo and its potential side effects. Additionally, further research is needed to understand its mechanism of action and identify its molecular targets. Another direction is to investigate its potential as an anti-inflammatory and anti-oxidant agent. More studies are needed to determine its efficacy in animal models and its potential therapeutic applications. Finally, further research is needed to identify analogs of 8-Methoxy-2-phenyl-quinazolin-4-ol that have improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 8-Methoxy-2-phenyl-quinazolin-4-ol involves the condensation of 2-aminobenzophenone and 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The product is then purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
8-Methoxy-2-phenyl-quinazolin-4-ol has been used in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as an anti-oxidant agent, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
Propriétés
Numéro CAS |
172462-89-4 |
|---|---|
Nom du produit |
8-Methoxy-2-phenyl-quinazolin-4-ol |
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
8-methoxy-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-9-5-8-11-13(12)16-14(17-15(11)18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) |
Clé InChI |
XMLHWESTKAFTNA-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=CC2=C1NC(=NC2=O)C3=CC=CC=C3 |
SMILES |
COC1=CC=CC2=C1N=C(NC2=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC2=C1NC(=NC2=O)C3=CC=CC=C3 |
Synonymes |
4(1H)-Quinazolinone, 8-methoxy-2-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



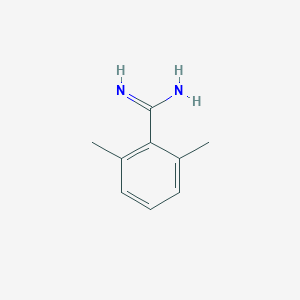
![N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63127.png)
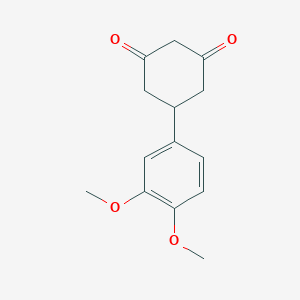
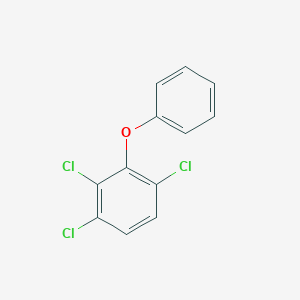
![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)
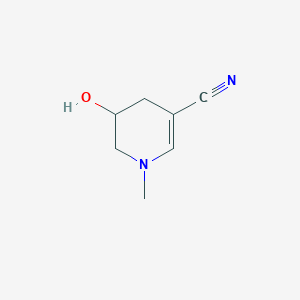
![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)
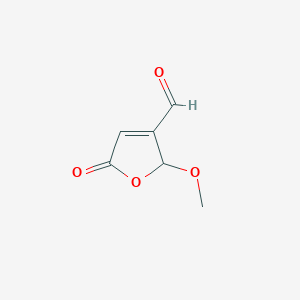
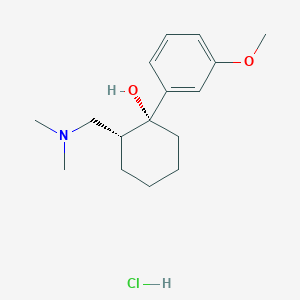
![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)
